molecular formula C12H8FNO2 B8759547 5-Fluoro-2-nitro-1,1'-biphenyl

5-Fluoro-2-nitro-1,1'-biphenyl

Cat. No.: B8759547
M. Wt: 217.20 g/mol
InChI Key: XXCHOBGHVYLOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-nitro-1,1'-biphenyl: is an organic compound that belongs to the class of nitroaromatic compounds It consists of a biphenyl structure with a fluorine atom at the 5-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-nitro-1,1'-biphenyl typically involves the nitration of fluorobiphenyl compounds. One common method includes the use of 3,4,5-trifluorobenzeneboronic acid and ortho-nitro substituted benzene as starting materials. These are dissolved in a suitable solvent, and a catalyst such as Ms-Pd (palladium) is added along with an acid-binding agent. The reaction mixture is stirred until the reaction is complete, followed by washing, extraction, concentration, and recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be carried out in continuous-flow reactors. This method offers better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch reactors. The continuous-flow process involves the nitration of fluorobiphenyl compounds using mixed acids as nitrating agents, with careful monitoring of temperature and reaction parameters to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-nitro-1,1'-biphenyl undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Reduction: The major product is 5-amino-2-nitrobiphenyl.

    Substitution: Depending on the nucleophile used, various substituted biphenyl derivatives can be obtained.

Scientific Research Applications

5-Fluoro-2-nitro-1,1'-biphenyl has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitro-1,1'-biphenyl involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects .

Comparison with Similar Compounds

    5-Fluoro-2-nitrobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of a biphenyl structure.

    2-Nitrobiphenyl: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

    5-Fluoro-2-aminobiphenyl: The amino derivative of 5-Fluoro-2-nitro-1,1'-biphenyl, which has different chemical and biological properties.

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a nitro group on the biphenyl structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H8FNO2

Molecular Weight

217.20 g/mol

IUPAC Name

4-fluoro-1-nitro-2-phenylbenzene

InChI

InChI=1S/C12H8FNO2/c13-10-6-7-12(14(15)16)11(8-10)9-4-2-1-3-5-9/h1-8H

InChI Key

XXCHOBGHVYLOIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of trifluoromethanesulfonic acid 5-fluoro-2-nitrophenyl ester (4.0 mmol) in DME (10 mL) are added phenylboronic acid (4.8 mmol), Pd(PPh3)4 (0.4 mmol), and K3PO4 (3.2 mmol) at room temperature. After stirring at 80° C. for 6 h, the reaction mixture is filtered through celite, and the filter cake is washed with AcOEt. The filtrate is diluted with water and extracted with ether (×2). The combined organic extracts are dried over Na2SO4, filtered, and concentrated in vacuo. The residue is purified by silica gel column chromatography (n-hexane:AcOEt=6:1) to give the title compound; 1H NMR (CDCl3), δ 7.12-7.19 (2H, m), 7.29-7.32 (2H, m), 7.42-7.45 (3H, t), 7.94 (1H, dd).
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
4.8 mmol
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
3.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.4 mmol
Type
catalyst
Reaction Step One

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